Pyridinium, 1-amino-4-methyl-, iodide
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Overview
Description
Pyridinium, 1-amino-4-methyl-, iodide is a quaternary ammonium salt derived from pyridine. Pyridinium salts are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound consists of a pyridinium ring with an amino group at the 1-position and a methyl group at the 4-position, with iodide as the counterion.
Mechanism of Action
Target of Action
Pyridinium, 1-amino-4-methyl-, iodide, a type of pyridinium salt, has been found to have a wide range of targets due to its structural diversity . These targets include various biological and biochemical systems where it acts as an anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitor .
Mode of Action
The compound interacts with its targets primarily through ionic interactions. The pyridinium cation in the compound can form ionic bonds with anionic sites on target molecules, leading to changes in the target’s function . For example, as an anti-cholinesterase inhibitor, it can bind to the active site of the enzyme cholinesterase, preventing the breakdown of the neurotransmitter acetylcholine and leading to an increase in its concentration .
Biochemical Pathways
The exact biochemical pathways affected by this compound can vary depending on the specific target. In general, it can affect pathways related to cell growth and proliferation (in the case of anti-cancer activity), pathogen survival (in the case of anti-microbial activity), and neurotransmission (in the case of anti-cholinesterase activity) .
Pharmacokinetics
Like other pyridinium salts, it is likely to have good water solubility due to its ionic nature . This could potentially enhance its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific target. For instance, as an anti-cholinesterase inhibitor, it can lead to an increase in acetylcholine levels, affecting nerve signal transmission . As an anti-cancer agent, it may inhibit cell proliferation and induce apoptosis .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its efficacy as a surfactant can be affected by temperature . Furthermore, its stability and reactivity can be influenced by the presence of water and other substances in its environment .
Biochemical Analysis
Biochemical Properties
Pyridinium, 1-amino-4-methyl-, iodide is known for its reactivity and importance as pyridinium ionic liquids, as well as its role as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors
Cellular Effects
The cellular effects of this compound are diverse, given its role in various biochemical reactions . It influences cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 1-amino-4-methyl-, iodide typically involves the quaternization of 4-methylpyridine with an appropriate alkylating agent, followed by the introduction of the amino group. One common method involves the reaction of 4-methylpyridine with methyl iodide to form 1-methyl-4-methylpyridinium iodide. This intermediate is then reacted with hydroxylamine-O-sulfonic acid to introduce the amino group, resulting in this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 1-amino-4-methyl-, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium ring to a piperidine ring.
Substitution: The iodide ion can be substituted with other anions through ion exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ion exchange reactions can be carried out using silver salts or other halides.
Major Products Formed
Oxidation: Pyridinium N-oxides.
Reduction: Piperidine derivatives.
Substitution: Pyridinium salts with different anions.
Scientific Research Applications
Pyridinium, 1-amino-4-methyl-, iodide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and as a probe for studying biological systems.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the production of ionic liquids and as an intermediate in the synthesis of other chemical compounds
Comparison with Similar Compounds
Similar Compounds
- Pyridinium, 1-amino-4-methyl-, chloride
- Pyridinium, 1-amino-4-methyl-, bromide
- Pyridinium, 1-amino-4-methyl-, nitrate
Uniqueness
Pyridinium, 1-amino-4-methyl-, iodide is unique due to its specific iodide counterion, which can influence its solubility, reactivity, and biological activity. Compared to its chloride and bromide counterparts, the iodide variant may exhibit different pharmacokinetic properties and efficacy in biological applications .
Properties
IUPAC Name |
4-methylpyridin-1-ium-1-amine;iodide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N2.HI/c1-6-2-4-8(7)5-3-6;/h2-5H,7H2,1H3;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POFKFRTXEBLVHC-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=[N+](C=C1)N.[I-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9IN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453509 |
Source
|
Record name | Pyridinium, 1-amino-4-methyl-, iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70453509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7583-92-8 |
Source
|
Record name | Pyridinium, 1-amino-4-methyl-, iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70453509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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